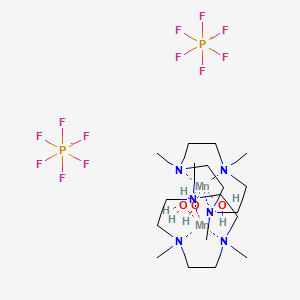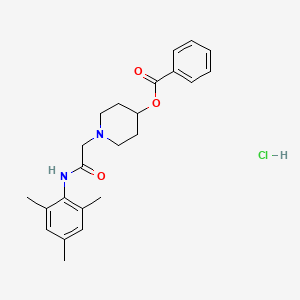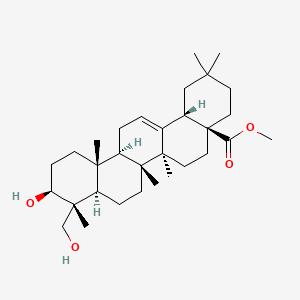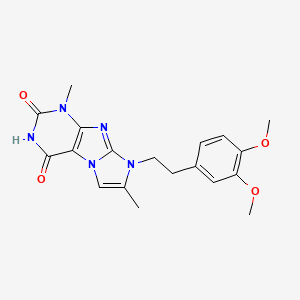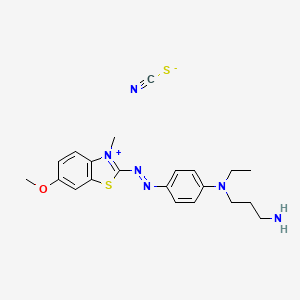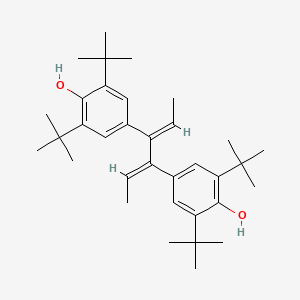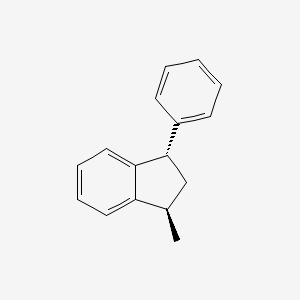
trans-1-Methyl-3-phenylindan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-1-Methyl-3-phenylindan: is an organic compound belonging to the indane family It is characterized by a fused bicyclic structure consisting of a benzene ring fused to a cyclopentane ring, with a methyl group and a phenyl group attached to the indane core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-1-Methyl-3-phenylindan typically involves the cyclization of appropriate precursors. One common method is the acid-catalyzed cyclization of monomeric styrene. This reaction can be carried out using acid catalysts such as sulfuric acid or other strong acids . The reaction conditions often involve heating the reactants to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar cyclization reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or distillation may be employed to obtain the desired product in high purity .
化学反応の分析
Types of Reactions: trans-1-Methyl-3-phenylindan can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or hydrocarbons.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Introduction of various substituents on the aromatic ring.
科学的研究の応用
Chemistry: trans-1-Methyl-3-phenylindan is used as a building block in organic synthesis. Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions and metabolic pathways involving indane derivatives.
Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of polymers, resins, and other materials with specific properties .
作用機序
The mechanism of action of trans-1-Methyl-3-phenylindan involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to fit into specific binding sites, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and context in which this compound is used .
類似化合物との比較
1-Methyl-3-phenylindane: A structural isomer with similar properties.
2-Methyl-3-phenylindane: Another isomer with a different substitution pattern.
3-Phenylindan-1-one: A related compound with a ketone functional group.
Uniqueness: trans-1-Methyl-3-phenylindan is unique due to its specific trans-configuration, which can influence its reactivity and interactions with other molecules. This configuration may impart distinct physical and chemical properties compared to its isomers .
特性
CAS番号 |
14568-76-4 |
|---|---|
分子式 |
C16H16 |
分子量 |
208.30 g/mol |
IUPAC名 |
(1R,3S)-1-methyl-3-phenyl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C16H16/c1-12-11-16(13-7-3-2-4-8-13)15-10-6-5-9-14(12)15/h2-10,12,16H,11H2,1H3/t12-,16+/m1/s1 |
InChIキー |
JHIDJKSBZPNVKZ-WBMJQRKESA-N |
異性体SMILES |
C[C@@H]1C[C@H](C2=CC=CC=C12)C3=CC=CC=C3 |
正規SMILES |
CC1CC(C2=CC=CC=C12)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






